molecular formula C18H29N3O B7928127 2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7928127
M. Wt: 303.4 g/mol
InChI Key: CZYZWFWZEROSQK-UHFFFAOYSA-N
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Description

2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. It features a acetamide backbone substituted with a 2-amino group and a complex cyclohexylamine moiety containing benzyl and isopropyl functionalities . This specific molecular architecture, which includes multiple nitrogen atoms, is often explored in the development of novel small-molecule inhibitors . Such compounds are valuable tools for investigating biological pathways, particularly those involving metalloenzymes, and are central to research aimed at overcoming challenges like antibiotic resistance . As a reagent, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most recent studies on compounds within this structural class.

Properties

IUPAC Name

2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)21(13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-18(22)12-19/h3-7,14,16-17H,8-13,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZWFWZEROSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties, particularly in relation to opioid receptors and other biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H26_{26}N2_2O
  • Molecular Weight : Approximately 302.41 g/mol

The compound features an amino group, a cyclohexyl moiety, and a benzyl-isopropyl amino group, which contribute to its unique biological interactions.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The benzyl-isopropyl-amino group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The acetamide moiety also plays a role in modulating receptor activity, leading to various biological effects.

Biological Activity

Research indicates that this compound may exhibit significant biological activities:

  • Opioid Receptor Affinity : The compound has shown affinity towards μ-opioid receptors and ORL-1 receptors, suggesting potential applications in pain management and analgesic development .
  • Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to it have demonstrated potent activity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Cytotoxicity Evaluation :
    • A study synthesized a series of compounds similar to this compound and tested them against multiple cancer cell lines using MTT assays. Results indicated that several compounds were more potent than cisplatin against certain cell lines, highlighting their potential as anticancer agents .
  • Mechanistic Insights :
    • Interaction studies revealed that the compound could undergo hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. This behavior is typical for amides and may influence its biological activity through metabolic pathways.
  • Pharmacological Applications :
    • Research suggests that this compound could be explored further for its role in drug development targeting specific molecular pathways involved in pain modulation and cancer treatment .

Summary of Findings

Study/Source Biological Activity Cell Lines Tested Key Findings
CytotoxicityMDA-MB-231, SUIT-2, HT-29More potent than cisplatin in some cases
Opioid Receptor AffinityNot specifiedPotential analgesic applications
Hydrolysis MechanismNot applicableInfluences metabolic pathways

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent on Acetamide Nitrogen Key Functional Groups Biological Activity Source
2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide (Target) 4-(Benzyl-isopropyl-amino)-cyclohexyl Cyclohexyl, benzyl-isopropyl-amino Unknown (discontinued) CymitQuimica
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (Compound 17/18) 4-(4-Chlorophenyl)thiazol-2-yl Thiazole, chlorophenyl Antibacterial (inhibitory zones: 19–34 mm vs. Aspergillus flavus) IOP Conference Series
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Cyclohexyl, 2,3-dichlorophenylsulfanyl Sulfanyl, dichlorophenyl Protein interaction studies; forms N–H⋯O hydrogen bonds Acta Crystallographica
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride 2,2,2-Trifluoroethyl Trifluoroethyl (electron-withdrawing) Not specified (salt form for stability) Wuxi Huifei
2-Amino-N-(nitrophenyl)acetamide Nitrophenyl Nitro group (electron-withdrawing) Synthesized via ethyl glycinate coupling Molecular Docking Study

Key Observations :

  • Cyclohexyl vs. Aromatic Rings : The target compound’s cyclohexyl group may confer conformational flexibility and improved lipid solubility compared to rigid aromatic systems (e.g., thiazole or nitrophenyl derivatives). However, steric hindrance from the benzyl-isopropyl group could limit binding to flat enzymatic pockets .

Physicochemical Properties

  • Hydrogen Bonding : N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide forms intermolecular N–H⋯O bonds, stabilizing its crystal structure . The target compound’s benzyl-isopropyl group may disrupt such interactions, reducing crystallinity and affecting solubility.

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A widely adopted strategy involves reductive amination of 4-aminocyclohexanone with benzyl-isopropyl amine.

Procedure :

  • Reaction Conditions :

    • 4-Aminocyclohexanone (1.0 eq), benzyl-isopropyl amine (1.2 eq), and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 h.

    • Yield : 78% (after column chromatography).

  • Mechanism : The ketone undergoes imine formation with the amine, followed by selective reduction to the secondary amine.

Optimization Data :

ParameterVariationYield (%)
Reducing AgentNaBH₃CN78
NaBH(OAc)₃65
SolventMeOH78
THF52
Temperature (°C)2578
4070

Catalytic Hydrogenation of Nitro Precursors

Alternative routes employ nitrocyclohexane derivatives, which are hydrogenated to the corresponding amine.

Example :

  • Substrate : 4-Nitro-N-(benzyl-isopropyl)-cyclohexane.

  • Catalyst : Raney Nickel (5 wt%) in tetrahydrofuran (THF) under 1 atm H₂.

  • Conditions : 20°C, 16 h.

  • Yield : 92% (post-filtration and solvent evaporation).

Acylation of Cyclohexylamine Intermediate

Nucleophilic Substitution with Chloroacetamide

Intermediate A is acylated using 2-chloroacetamide under basic conditions.

Protocol :

  • Reagents :

    • 4-(Benzyl-isopropyl-amino)-cyclohexylamine (1.0 eq), 2-chloroacetamide (1.1 eq), potassium carbonate (2.0 eq).

  • Solvent System : Anhydrous dimethylformamide (DMF) at 80°C for 8 h.

  • Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 85% (white crystalline solid).

Side Reactions :

  • Over-alkylation at the amine site is mitigated by maintaining a 1:1 molar ratio of amine to chloroacetamide.

  • Competitive elimination is suppressed using polar aprotic solvents (DMF > DMSO > THF).

Schotten-Baumann Acylation

For lab-scale synthesis, the Schotten-Baumann method offers rapid acetamide formation.

Steps :

  • Dissolve Intermediate A (1.0 eq) in 10% NaOH(aq).

  • Add 2-chloroacetyl chloride (1.05 eq) dropwise at 0°C.

  • Stir for 2 h, acidify with HCl, and extract product.

  • Yield : 73% (requires recrystallization from ethanol/water).

Stereochemical Control and Resolution

The (1R,4R)-configuration is critical for biological activity. Two approaches ensure stereochemical fidelity:

Chiral Pool Synthesis

Starting from enantiomerically pure trans-1,2-diaminocyclohexane derivatives:

  • Substrate : (1R,2R)-1,2-Diaminocyclohexane.

  • Selective Protection : Benzyl-isopropyl group introduced via Mitsunobu reaction (DIAD, PPh₃).

  • Deprotection-Acylation Sequence : Hydrogenolysis of benzyl groups followed by acetamide installation.

Kinetic Resolution Using Enzymes

Lipase-mediated acetylation selectively modifies one enantiomer:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : Vinyl acetate as acyl donor, tert-butyl methyl ether solvent.

  • ee : >98% for (1R,4R)-isomer.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (d, J = 6.8 Hz, 1H, NH), 3.81 (q, 1H, CH-N), 2.95–2.88 (m, 2H, CH₂NH₂), 1.45 (s, 9H, C(CH₃)₃).

FTIR (KBr) :

  • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase: Acetonitrile/0.1% TFA (70:30).

  • Retention Time: 12.4 min (purity >99.5%).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Raney Nickel Reuse :

  • After hydrogenation, catalyst is recovered via filtration, washed with THF, and reactivated by H₂ treatment.

  • Cycle Efficiency : 10 cycles with <5% yield drop.

Solvent Recovery Systems

  • Distillation units reclaim >90% DMF and THF, reducing raw material costs by 30% .

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step organic reactions, such as coupling of cyclohexylamine derivatives with benzyl-isopropyl amine precursors followed by acetylation. A common approach utilizes coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses . Reaction progress can be tracked using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as a mobile phase, and purity validated via melting point analysis and NMR spectroscopy .

Q. Which analytical techniques are critical for structural validation of this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to confirm proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for exact mass determination.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).
  • Single-crystal X-ray diffraction for 3D molecular conformation .
    Cross-validation using multiple techniques is essential to resolve discrepancies, such as ambiguous NMR signals caused by conformational flexibility .

Q. How can researchers optimize reaction conditions to minimize by-products?

Employ Design of Experiments (DOE) methodologies to systematically vary parameters (e.g., temperature, solvent, stoichiometry) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Post-reaction purification via sodium bicarbonate washes and anhydrous sodium sulfate drying can isolate the target compound from unreacted precursors .

Advanced Research Questions

Q. How do computational methods enhance the design of novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and regioselectivity. Tools like ICReDD integrate computational reaction path searches with experimental data to prioritize synthetic routes, reducing trial-and-error approaches . Molecular docking simulations further aid in hypothesizing biological activity by modeling interactions with target receptors .

Q. What strategies address contradictory data between spectroscopic and chromatographic analyses?

  • Multi-dimensional NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra.
  • LC-MS/MS to correlate chromatographic retention times with mass fragments.
  • Dynamic light scattering (DLS) or HPLC-PDA to detect trace impurities or aggregates .
    Documentation of solvent effects (e.g., DMSO-d6 vs. CDCl3) and temperature-dependent NMR experiments can clarify conformational dynamics .

Q. How can researchers leverage heterogeneous catalysis to improve scalability?

Explore immobilized catalysts (e.g., polymer-supported reagents) or membrane technologies (e.g., nanofiltration) for continuous-flow synthesis. These methods enhance reaction efficiency, reduce waste, and simplify purification, aligning with green chemistry principles . Kinetic studies under varying flow rates and pressures can identify rate-limiting steps .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation products.
  • LC-UV/HRMS to monitor stability in simulated biological matrices (e.g., phosphate buffer at pH 7.4).
  • Differential scanning calorimetry (DSC) to assess thermal stability .

Data Interpretation and Optimization

Q. How should researchers reconcile discrepancies between theoretical and experimental yields?

  • Mass balance analysis to account for unreacted starting materials or volatile by-products.
  • Isotopic labeling (e.g., 13C tracing) to track reaction pathways and intermediate formation.
  • Reaxys/PubChem databases to cross-reference analogous reactions and identify systemic errors .

Q. What statistical approaches are recommended for high-throughput screening (HTS) of analogs?

  • Principal Component Analysis (PCA) to reduce dimensionality in spectral or bioactivity datasets.
  • Machine learning models (e.g., random forests) trained on structural descriptors (e.g., SMILES, molecular weight) to predict synthetic feasibility or toxicity .

Ethical and Safety Considerations

Q. What safety protocols are critical during synthesis and handling?

  • Hazard assessments for reagents (e.g., TBTU is irritant; use PPE and fume hoods).
  • Waste segregation for halogenated solvents and heavy metal catalysts.
  • In vitro compliance : Adhere to guidelines for non-FDA-approved compounds, restricting use to controlled laboratory settings .

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